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molecular formula C13H16BrClO B8653569 2-(Bromomethyl)-2-(4-chlorophenyl)-5,5-dimethyltetrahydrofuran CAS No. 89058-38-8

2-(Bromomethyl)-2-(4-chlorophenyl)-5,5-dimethyltetrahydrofuran

Cat. No. B8653569
M. Wt: 303.62 g/mol
InChI Key: CNPMSXMOOWJRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518415

Procedure details

By the cyclisation procedure described for the preparation of 2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran (see Example 1), 2-(4-chlorophenyl)-5-hydroxy-5-methylhex-1-ene (5.3 g), bromine (3.8 g), and pyridine (1.9 g), in dichloromethane (60 ml), gave 2-(4-chlorophenyl)-2-bromomethyl-5,5-dimethyltetrahydrofuran (7.6 g) as a red oil, 1H nmr (CDCl3): δ1.2 (3H, singlet) and 1.4 (3H, singlet), 2×CH3, 3.5 (2H, singlet, CH2Br).
Name
2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-chlorophenyl)-5-hydroxy-5-methylhex-1-ene
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:16][Br:17])[CH2:12][CH2:11][CH:10]([CH2:13]CC)[O:9]2)=[CH:4][CH:3]=1.Cl[C:19]1C=CC(C(CCC(O)(C)C)=C)=CC=1.BrBr.N1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:16][Br:17])[CH2:12][CH2:11][C:10]([CH3:13])([CH3:19])[O:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(OC(CC1)CCC)CBr
Name
2-(4-chlorophenyl)-5-hydroxy-5-methylhex-1-ene
Quantity
5.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=C)CCC(C)(C)O
Name
Quantity
3.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
1.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(OC(CC1)(C)C)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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